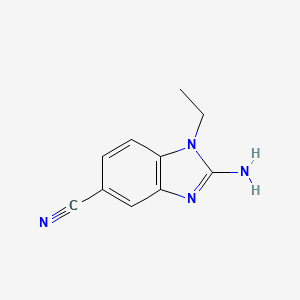

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile

Description

Historical Context of Benzimidazole Derivatives

Benzimidazole derivatives emerged as critical pharmacophores following David Woolley’s 1944 hypothesis linking their purine-like structure to biological activity. Early applications focused on antibacterial agents, exemplified by CIBA Pharmaceutical’s 1960 discovery of etonitazene, a benzimidazole opioid agonist. The 1970s marked a turning point with Janssen Pharmaceutical’s development of mebendazole, an anthelmintic drug, and SmithKline Beecham’s 1989 release of omeprazole, a proton pump inhibitor. By 2020, over 20 FDA-approved drugs incorporated benzimidazole cores, spanning antiviral, anticancer, and antihypertensive therapies.

Table 1: Key Historical Milestones in Benzimidazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1944 | Purine mimicry hypothesis | Established biological relevance |

| 1960 | Etonitazene synthesis | First therapeutic opioid agonist |

| 1971 | Mebendazole discovery | Revolutionized parasite treatment |

| 1989 | Omeprazole commercialization | Pioneered acid reflux therapeutics |

Classification and Nomenclature Systems

The compound 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile follows IUPAC nomenclature rules:

- Benzodiazole core : Benzene fused with imidazole (positions 1-2 and 3-4)

- Substituents :

Alternative naming conventions include "5-cyano-1-ethyl-1H-benzimidazol-2-amine" (CAS 1379351-42-4). Systematic numbering prioritizes the imidazole nitrogen at position 1, distinguishing it from isomeric forms.

Significance in Heterocyclic Chemistry

Benzimidazoles exhibit unique electronic properties due to:

- Aromatic sextet stabilization from conjugated π-system

- Dual hydrogen-bonding capacity via N1-H and N3 lone pairs

- Tautomeric flexibility enabling pH-dependent reactivity

These features facilitate interactions with biological targets through:

Overview of Nitrile-Substituted Benzimidazole Compounds

The carbonitrile group (-CN) at position 5 confers distinct properties:

Electronic Effects

- Withdraws electron density via inductive effect (σ = +0.66)

- Stabilizes anion intermediates in nucleophilic reactions

Structural Impacts

- Increases dipole moment by 1.2–1.5 D vs. non-cyano analogs

- Enhances planarity through conjugation with benzimidazole π-system

Table 2: Comparative Reactivity of Benzimidazole Substituents

| Position | Substituent | Hammett Constant (σ) | Biological Target Affinity |

|---|---|---|---|

| 2 | -NH₂ | -0.15 | DNA minor groove |

| 5 | -CN | +0.66 | Kinase ATP-binding pockets |

Properties

IUPAC Name |

2-amino-1-ethylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-2-14-9-4-3-7(6-11)5-8(9)13-10(14)12/h3-5H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDFJWBVRKLCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#N)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379351-42-4 | |

| Record name | 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Core Formation

Representative Synthetic Route Example

A plausible synthetic route based on literature for related benzimidazole derivatives is summarized below:

Experimental Insights and Yields

- Base-catalyzed reactions using KOH in ethanol have shown efficient formation of amino-carbonitrile heterocycles with yields ranging from 38% to 40% in related systems.

- Alkylation reactions with alkali metal carbonates proceed smoothly at moderate temperatures (25–35°C) and yield high purity products when combined with appropriate solvent systems such as ethers or nitriles.

- Purification steps involving solvent washes and recrystallization from ethanol-acetone mixtures enhance product purity significantly.

Summary Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

AEBC is characterized by the following chemical properties:

- Molecular Formula : C₈H₉N₃

- Molecular Weight : 171.20 g/mol

- CAS Number : 1379351-42-4

The structure of AEBC includes a benzodiazole ring, which is known for its diverse biological activities. This structural feature allows AEBC to interact with various biological targets, making it a valuable compound in drug development.

Antimicrobial Activity

AEBC has been investigated for its antimicrobial properties. A study demonstrated that derivatives of benzodiazole compounds, including AEBC, exhibited significant antibacterial activity against several strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 μg/mL, indicating potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Research has indicated that benzodiazole derivatives can possess anticancer properties. AEBC has been evaluated in vitro for its cytotoxic effects on various cancer cell lines. A notable study found that AEBC exhibited selective cytotoxicity against human cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in cancer treatment .

Peptide Synthesis

AEBC serves as an organic buffer in biological and biochemical applications. It is particularly useful in peptide synthesis due to its high yielding properties when used in coupling reactions. This application is crucial for the development of peptide-based therapeutics and vaccines .

Analytical Chemistry

In analytical chemistry, AEBC is employed as a reagent for various assays due to its ability to form stable complexes with metal ions. This characteristic enables its use in detecting trace metals in biological samples, enhancing the sensitivity and specificity of analytical methods .

Polymer Chemistry

AEBC has potential applications in polymer chemistry, specifically in the development of conducting polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in flexible electronics and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and carbonitrile groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with nucleic acids, affecting their function.

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1-Alkylation)

Alkyl groups at position 1 influence steric bulk, solubility, and metabolic stability.

Key Observations :

Substituent Variations at Position 2 (C2-Functionalization)

The amino group at position 2 distinguishes the target compound from analogs with methyl, thiazolyl, or other groups.

Key Observations :

- The amino group in the target compound enhances solubility in polar solvents and enables participation in hydrogen-bonding networks, which is critical for biological target interactions .

- Methyl or thiazolyl substituents prioritize lipophilicity or aromatic interactions, respectively, altering applications in drug design .

Functional Group at Position 5 (Nitrile vs. Carboxylic Acid)

The nitrile group at position 5 is a common feature in analogs, but some derivatives replace it with carboxylic acids.

Key Observations :

- Nitriles offer synthetic versatility (e.g., conversion to tetrazoles or amides), whereas carboxylic acids are better suited for ionic interactions in drug formulations .

Biological Activity

2-Amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile (CAS Number: 1379351-42-4) is a heterocyclic compound belonging to the benzimidazole family. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the compound's biological activity, molecular mechanisms, and relevant research findings.

This compound is characterized by its ability to interact with various enzymes and proteins. Notably, it has been shown to influence cytochrome P450 enzymes, which play a critical role in drug metabolism. The compound's interactions can lead to significant changes in biochemical pathways essential for cellular function.

| Property | Description |

|---|---|

| Molecular Formula | C10H10N4 |

| Molecular Weight | 198.22 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Relatively stable under standard conditions |

Cellular Effects

The compound has been observed to affect cell signaling pathways, particularly those related to apoptosis (programmed cell death) and cell proliferation. Studies indicate that it may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to receptors, altering their conformation and activity.

- Signal Transduction Modulation : It influences cellular signaling cascades that regulate various physiological processes.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage. In animal models, low doses have demonstrated anti-inflammatory and anticancer activities, while higher doses may lead to toxicity.

Table 2: Dosage Effects Observed in Animal Models

| Dose (mg/kg) | Observed Effect |

|---|---|

| 10 | Anti-inflammatory effects observed |

| 50 | Induction of apoptosis in tumors |

| 100 | Toxicity noted; adverse effects |

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and potential side effects.

Transport and Distribution

Within biological systems, this compound is transported across cellular membranes via specific transporters and binding proteins. Its distribution can significantly impact its efficacy and safety profile.

Case Studies

Several studies have reported on the biological activity of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer.

- Antimicrobial Properties : Another investigation found that the compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .

Q & A

Q. What are the key structural features of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile, and how do they influence its reactivity?

The compound consists of a benzodiazole core substituted with an ethyl group at the 1-position, an amino group at the 2-position, and a carbonitrile group at the 5-position. The ethyl group enhances lipophilicity, potentially affecting solubility and binding interactions in biological systems. The carbonitrile moiety introduces electron-withdrawing effects, which may stabilize intermediates in synthetic reactions or influence electrochemical behavior . The amino group serves as a nucleophilic site for functionalization (e.g., acylation or alkylation), critical for derivatization in medicinal chemistry .

Q. What are standard synthetic routes for preparing this compound, and what are critical parameters for successful synthesis?

A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with nitrile-containing precursors. For example:

- Step 1 : React 3-amino-4-ethylaminobenzonitrile with a nitrile source under acidic conditions.

- Step 2 : Optimize reaction temperature (reflux at 80–100°C) and catalyst (e.g., polyphosphoric acid) to promote cyclization .

Critical parameters include strict anhydrous conditions to avoid hydrolysis of the carbonitrile group and monitoring reaction progress via TLC or HPLC to prevent over-alkylation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Structural Confirmation :

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, particularly if tautomerism occurs in the benzodiazole ring .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved when characterizing this compound?

Discrepancies often arise from tautomeric equilibria or residual solvents. Strategies include:

- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" tautomeric forms and observe distinct signals .

- Isotopic Labeling : Introduce deuterated solvents or ¹⁵N-labeled precursors to distinguish overlapping peaks in crowded spectral regions .

- Cross-Validation : Compare HRMS data with computational models (e.g., DFT calculations) to verify molecular ion matches .

Q. What strategies optimize the yield of this compound in multi-step syntheses, especially considering competing side reactions?

- Stepwise Protection : Protect the amino group with tert-butoxycarbonyl (Boc) before introducing the carbonitrile to prevent unwanted nucleophilic attacks .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency. Evidence suggests yields improve by 15–20% with ZnCl₂ in nitrile-mediated reactions .

- Side Reaction Mitigation : Monitor pH in aqueous workups to avoid hydrolysis of the carbonitrile. Use scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. What are the mechanistic implications of substituent effects (e.g., ethyl vs. methyl groups) on the electrochemical behavior of benzodiazole carbonitriles?

Substituents alter electron density and redox potentials:

- Ethyl Groups : Increase steric bulk, slowing electron transfer kinetics but enhancing stability of reduced intermediates. Cyclic voltammetry shows a 50 mV anodic shift in reduction potential compared to methyl analogs .

- Amino Groups : Act as electron donors, stabilizing radical intermediates during reduction. In situ FTIR spectroelectrochemistry reveals transient formation of imino radicals at –1.2 V (vs. Ag/AgCl) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.